molecular formula C18H21N3O5 B2494214 6-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-24-8

6-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2494214
CAS No.: 874594-24-8
M. Wt: 359.382
InChI Key: RWZFHGRZPBBQJJ-UHFFFAOYSA-N
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Description

The compound 6-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione features a pyrrolo[3,4-d]pyrimidine core fused with a 3,4,5-trimethoxyphenyl group at position 4 and an allyl (prop-2-en-1-yl) substituent at position 4. The allyl group may enhance solubility or influence binding interactions compared to bulkier substituents.

Properties

IUPAC Name

6-prop-2-enyl-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-5-6-21-9-11-14(17(21)22)15(20-18(23)19-11)10-7-12(24-2)16(26-4)13(8-10)25-3/h5,7-8,15H,1,6,9H2,2-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZFHGRZPBBQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CC=C)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolo[3,4-d]pyrimidine Core

The core structure is synthesized via a cyclocondensation reaction between a 1,3-diamine and a β-keto ester derivative. For example, reacting 3-amino-1H-pyrrole-2-carboxamide with ethyl acetoacetate under acidic conditions yields the pyrimidine ring, followed by oxidation to introduce the dione functionality.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid
  • Catalyst: p-Toluenesulfonic acid (PTSA)
  • Temperature: Reflux (78–100°C)
  • Time: 12–24 hours

The intermediate 4-chloro-pyrrolo[3,4-d]pyrimidine-2,5-dione is isolated and purified via recrystallization from ethanol/water mixtures.

Introduction of the 3,4,5-Trimethoxyphenyl Group

The 4-chloro intermediate undergoes Suzuki-Miyaura coupling with 3,4,5-trimethoxyphenylboronic acid to install the aryl group. This method offers high regioselectivity and compatibility with the dione functionality.

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Dioxane/water (4:1)
  • Temperature: 90°C, 6 hours
  • Yield: 72–85%

Allylation at Position 6

The propenyl group is introduced via nucleophilic alkylation using allyl bromide in the presence of a base. Deprotonation of the pyrrolidine nitrogen with NaH facilitates the substitution.

Procedure :

  • Dissolve 4-(3,4,5-trimethoxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione (1.0 equiv) in anhydrous DMF.
  • Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.
  • Introduce allyl bromide (1.5 equiv) and warm to room temperature.
  • Quench with ice-water, extract with EtOAc, and purify via silica gel chromatography.

Yield : 60–68%

Synthetic Route 2: Multi-Component Reaction (MCR) Approach

A one-pot MCR strategy simplifies the synthesis by combining 3,4,5-trimethoxybenzaldehyde , allylamine , and urea in the presence of a Brønsted acid catalyst. This method concurrently forms the pyrrolidine and pyrimidine rings.

Mechanistic Insights :

  • Condensation of aldehyde and amine generates an imine.
  • Cyclization with urea forms the pyrimidine ring.
  • Acid-catalyzed dehydrogenation yields the dione.

Advantages :

  • Reduced purification steps
  • Higher atom economy

Limitations :

  • Moderate regiocontrol (requires careful optimization)

Alternative Method: Reductive Amination and Cyclization

Synthesis of the Allyl-Substituted Pyrrolidine

Reacting 3,4,5-trimethoxyphenylglyoxal with allylamine under reductive conditions (NaBH₃CN) forms the pyrrolidine intermediate. Subsequent cyclization with cyanamide affords the pyrimidine ring.

Critical Parameters :

  • pH control (6.5–7.0) to prevent over-reduction
  • Solvent: Methanol/THF (1:1)

Oxidation to Dione

Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the secondary alcohol to the dione.

Yield : 55–62%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (s, 2H, ArH), 5.90–5.78 (m, 1H, CH₂CHCH₂), 5.15–5.05 (m, 2H, CH₂CHCH₂), 4.30 (d, J = 6.8 Hz, 2H, NCH₂), 3.85 (s, 6H, OCH₃), 3.75 (s, 3H, OCH₃).
  • ¹³C NMR : δ 168.2 (C=O), 153.1 (C-Ar), 133.5 (CH₂CHCH₂), 117.8 (CH₂CHCH₂), 60.5 (OCH₃).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Key Advantages
Cyclocondensation 68 98 High regioselectivity
MCR Approach 55 95 Fewer steps
Reductive Amination 62 97 Tolerates sensitive functional groups

Chemical Reactions Analysis

Types of Reactions

6-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Core Structure Variations

Compound Name/ID Core Structure Key Substituents Biological Activity (IC50 or Mechanism)
Target Compound Pyrrolo[3,4-d]pyrimidine 4-(3,4,5-Trimethoxyphenyl), 6-allyl Hypothesized antitumor activity (data pending)
Compound 3 Pyrrolo[2,3-d]pyrimidine 1,2,3-Triazole IC50 = 2.03 μM (HepG2), G2/M phase arrest
Compound 4j Pyrrolo[3,4-d]pyrimidine 4-(4-Methoxyphenyl), 6-phenyl Anti-inflammatory (COX-1/2 inhibition)
Spiro Derivatives Spiro-pyrrolo[3,4-d]pyrimidine Variable spirocyclic groups Antioxidant (DPPH scavenging), COX inhibition

Key Observations :

  • Pyrrolo[3,4-d] vs. [2,3-d] Isomers: The position of the fused pyrrole ring significantly impacts bioactivity.
  • Trimethoxyphenyl vs. Simpler Substituents : The 3,4,5-trimethoxyphenyl group in the target compound is associated with tubulin polymerization inhibition in imidazole derivatives (e.g., IC50 < 1 μM for Compound 13g ). This contrasts with 4-methoxyphenyl (Compound 4j), which lacks the multi-methoxy synergy critical for microtubule disruption.

Substituent Effects

  • Allyl Group : The allyl substituent in the target compound may improve membrane permeability compared to bulkier groups (e.g., phenylethyl in Compound 8 ).
  • Triazole vs. Trimethoxyphenyl : 1,2,3-Triazole-containing analogues (e.g., Compound 3 ) exhibit moderate activity (IC50 = 2.03 μM), whereas trimethoxyphenyl derivatives (e.g., imidazoles in ) show superior potency (IC50 < 1 μM), highlighting the importance of methoxy group positioning.

Antiproliferative Activity

Compound Cell Line/Model IC50 (μM) Mechanism of Action
Target Compound HepG2 (hypothesized) N/A Potential tubulin inhibition (inference)
Compound 3 HepG2 2.03 Apoptosis induction, G2/M arrest
Compound 13g Tubulin assay 0.89 Tubulin polymerization inhibition

Anti-Inflammatory and Antioxidant Activity

Compound Activity Type Key Findings
Target Compound Hypothesized Possible COX-2 selectivity (untested)
Spiro Derivatives COX-1/2 inhibition IC50 = 8–12 μM (COX-2), DPPH scavenging
Compound 4j COX inhibition Moderate activity (data not quantified)
  • The absence of a spirocyclic system in the target compound may reduce antioxidant efficacy compared to spiro derivatives .

Biological Activity

The compound 6-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the available research on the biological activity of this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure

The structure of the compound can be depicted as follows:

C18H20N2O5\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_5

This structure features a pyrrolo[3,4-d]pyrimidine core with substituents that are believed to contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : There are indications of antimicrobial efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties.

Anticancer Activity

A significant focus of research has been on the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects on human cancer cell lines (e.g., A549 lung cancer cells and HCT116 colorectal cancer cells), the following results were observed:

CompoundCell LineIC50 (µg/mL)Remarks
6-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H...A549193.93Moderate activity
6-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H...HCT116208.58Comparable to control

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Properties

Studies have explored the antimicrobial activity of this compound against various pathogens. The results suggest moderate effectiveness against Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

These findings highlight the potential use of this compound as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been evaluated using in vitro models. It was found to reduce pro-inflammatory cytokine levels in activated macrophages.

The proposed mechanism involves inhibition of NF-kB signaling pathways which are crucial in mediating inflammatory responses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the pyrrolo[3,4-d]pyrimidine core in this compound?

  • Methodology : The pyrrolo[3,4-d]pyrimidine scaffold can be synthesized via cyclocondensation of β-ketoesters with amidines or via multicomponent reactions. For example, alkylation using prop-2-en-1-yl halides under basic conditions (e.g., K₂CO₃/NaH in DMF) introduces the allyl group at position 6, while the 3,4,5-trimethoxyphenyl moiety is typically introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution . Reaction optimization requires precise control of temperature (60–100°C) and solvent polarity (DMF, THF) to minimize side products.

Q. How can structural characterization of this compound be validated, particularly its stereochemistry and substituent positioning?

  • Methodology : Use a combination of NMR (¹H, ¹³C, 2D COSY/NOESY) and X-ray crystallography. For instance, NOESY correlations can confirm spatial proximity between the allyl group (δ 5.2–5.8 ppm) and adjacent protons on the pyrrolo ring. X-ray diffraction resolves bond angles and torsional strain in the tricyclic system, with data-to-parameter ratios >13:1 ensuring reliability .

Q. What solvent systems and purification techniques are effective for isolating this compound with high purity?

  • Methodology : Chromatography (silica gel, eluent: EtOAc/hexane gradients) is standard. For polar intermediates, reverse-phase HPLC (C18 column, MeCN/H₂O with 0.1% TFA) achieves >95% purity. Recrystallization from ethanol/water mixtures (4:1 v/v) enhances crystalline yield .

Advanced Research Questions

Q. How do electronic effects of the 3,4,5-trimethoxyphenyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodology : Computational studies (DFT at B3LYP/6-31G* level) reveal the methoxy groups’ electron-donating effects increase electron density at the para position, favoring electrophilic attacks. Experimentally, kinetic studies (UV-Vis monitoring at 300 nm) under varying pH (4–10) and temperature (25–80°C) show accelerated substitution rates in polar aprotic solvents like DMSO .

Q. What strategies mitigate instability of the pyrrolo[3,4-d]pyrimidine dione under oxidative conditions?

  • Methodology : Stabilization involves introducing electron-withdrawing groups (e.g., nitro) at non-critical positions or using radical scavengers (TEMPO, BHT) during reactions. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking identifies degradation pathways (e.g., ring-opening via hydrolysis at pH <3) .

Q. How can computational modeling predict this compound’s binding affinity for kinase targets?

  • Methodology : Molecular docking (AutoDock Vina) with ATP-binding pockets (e.g., CDK2 or Aurora kinases) uses force fields (AMBER) to assess hydrogen bonding (3,4,5-trimethoxyphenyl → Lys33/Glu81) and π-π stacking (pyrrolo ring → Phe82). MD simulations (100 ns, NPT ensemble) validate binding stability (RMSD <2.0 Å) .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodology : Cross-validate assays (e.g., MTT vs. ATP-luciferase for cytotoxicity) under standardized conditions (cell line: HeLa, 48h exposure). Address batch variability via LC-MS purity checks (>98%) and control for solvent artifacts (DMSO ≤0.1%) .

Methodological Design & Data Analysis

Q. How to design a QSAR model correlating substituent variations with bioactivity?

  • Methodology : Use 20+ analogs with varying substituents (e.g., methoxy → ethoxy, allyl → propargyl). Descriptors (logP, polar surface area) are calculated via ChemAxon. PLS regression in MATLAB/R identifies key predictors (R² >0.85, Q² >0.7). Validate with leave-one-out cross-validation .

Q. What in vitro assays are suitable for evaluating metabolic stability of this compound?

  • Methodology : Microsomal incubations (human liver microsomes, NADPH) with LC-MS/MS quantification. Half-life (t₁/₂) and intrinsic clearance (CLint) are calculated via substrate depletion kinetics. Compare with positive controls (e.g., verapamil) for CYP3A4/2D6 liability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.